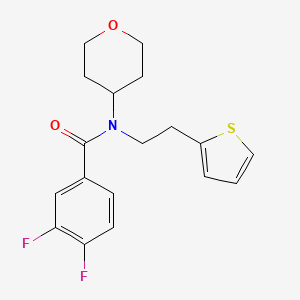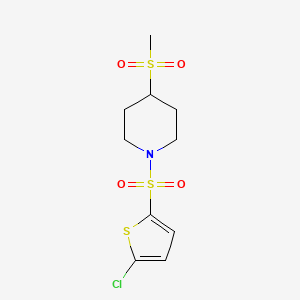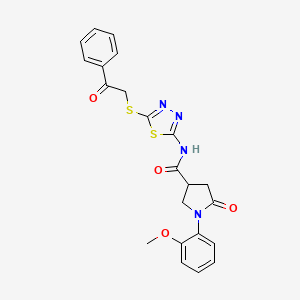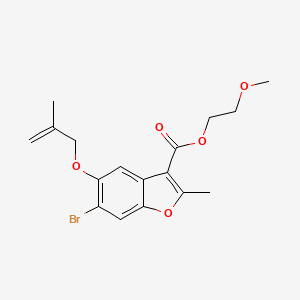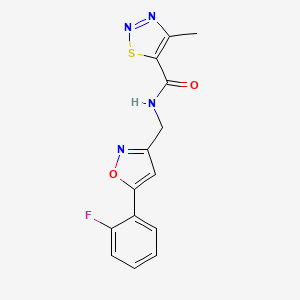
N-((5-(2-fluorofenil)isoxazol-3-il)metil)-4-metil-1,2,3-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11FN4O2S and its molecular weight is 318.33. The purity is usually 95%.
BenchChem offers high-quality N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de isoxazol, como el compuesto en cuestión, se han sintetizado y probado por su actividad antibacteriana. Han demostrado alta actividad contra patógenos grampositivos como Bacillus subtilis, Staphylococcus aureus y especies gramnegativas Escherichia coli, Pseudomonas aeruginosa .
Actividad Antioxidante
Estos compuestos también se han probado por su actividad de eliminación de radicales antioxidantes. Los resultados sugieren que podrían usarse como agentes antioxidantes potenciales .
Actividad Anticancerígena
El compuesto ha mostrado resultados prometedores en las pruebas de actividad anticancerígena. Se ha probado contra las líneas celulares MCF-7 y HeLa, mostrando potencial para futuras investigaciones en el tratamiento del cáncer .
Actividad Antimicrobiana
Similar a sus propiedades antibacterianas, el compuesto también ha mostrado propiedades antimicrobianas. Esto lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos antimicrobianos.
Actividad Antifúngica
Además de sus propiedades antibacterianas y antimicrobianas, el compuesto también ha demostrado actividad antifúngica. Esto sugiere que podría usarse en el desarrollo de medicamentos antifúngicos.
Actividad Biológica Contra Ciertos Tipos de Células Cancerosas
El compuesto se ha estudiado por sus posibles aplicaciones en investigación científica. Se ha demostrado que exhibe actividad biológica contra ciertos tipos de células cancerosas.
Propiedades
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-8-13(22-19-17-8)14(20)16-7-9-6-12(21-18-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDGKXOKCIUZPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
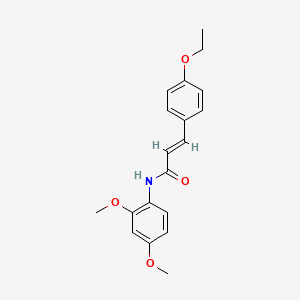
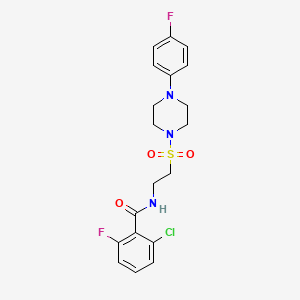
![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
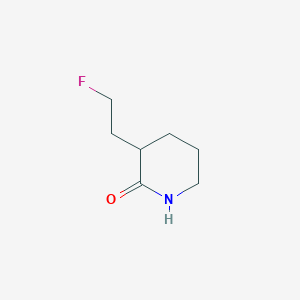
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
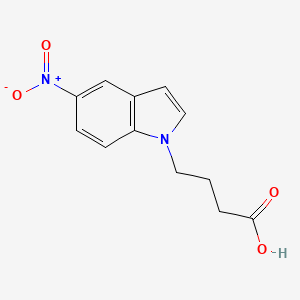
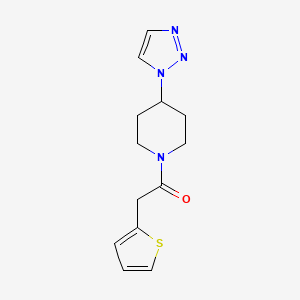
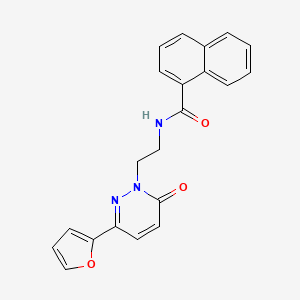
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
